tert-butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
Description
tert-Butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C10H17F3N2O2 and a molecular weight of 254.25 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further linked to a carbamate group. This compound is often used in research and development due to its unique chemical properties.
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-7-5-14-4-6(7)10(11,12)13/h6-7,14H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZLWOFPFKRYBC-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168544-95-4 | |
| Record name | rac-tert-butyl N-[(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of trifluoromethylated pyrrolidine as a starting material, which is then reacted with tert-butyl chloroformate under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Pharmaceutical Development
Key Applications :
- Drug Intermediates : tert-butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate serves as an essential intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structural features allow it to interact effectively with biological systems, potentially leading to neuroprotective effects .
Case Studies :
- Neuroprotective Agents : Research indicates that compounds similar to this compound exhibit significant biological activities, including interactions with neurotransmitter systems that could be beneficial in neurodegenerative diseases .
- Receptor Binding : The pyrrolidine structure influences receptor binding affinities, making it a candidate for drug discovery targeting various neurological pathways .
Agricultural Chemistry
Key Applications :
- Agrochemical Formulation : The compound is utilized in formulating agrochemicals, enhancing the stability and absorption of pesticides and herbicides in plants. The trifluoromethyl group contributes to increased lipophilicity, which can enhance the overall efficacy of these formulations .
Material Science
Key Applications :
- Advanced Materials Development : Researchers are exploring the potential of this compound in creating advanced materials, such as polymers with enhanced thermal and chemical resistance .
Biochemical Research
Key Applications :
- Enzyme Inhibition Studies : The compound is employed in studies aimed at understanding enzyme inhibition mechanisms. This research helps elucidate biological pathways and could lead to the development of new therapeutic strategies .
Fluorine Chemistry
The trifluoromethyl moiety allows for unique reactivity patterns, making this compound valuable in synthesizing other fluorinated compounds for various applications. This aspect is particularly important in drug discovery and development processes where fluorinated compounds often exhibit improved pharmacological properties .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders; potential neuroprotective effects |
| Agricultural Chemistry | Enhances stability and absorption of agrochemicals |
| Material Science | Development of advanced materials with improved properties |
| Biochemical Research | Studies on enzyme inhibition and biological pathway mechanisms |
| Fluorine Chemistry | Synthesis of other fluorinated compounds with enhanced pharmacological profiles |
Mechanism of Action
The mechanism of action of tert-butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate: This compound has a similar structure but with a phenyl group instead of a pyrrolidine ring.
tert-Butyl ((3S,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate: A stereoisomer of the compound with different spatial arrangement of atoms.
Uniqueness
tert-Butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate is unique due to its specific trifluoromethylated pyrrolidine structure, which imparts distinct chemical and biological properties. This makes it valuable for various research and industrial applications .
Biological Activity
tert-butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate (CAS Number: 168544-95-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₆H₂₁F₃N₂O₂
- Molecular Weight : 330.35 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a trifluoromethyl group, which is known to enhance lipophilicity and potentially influence biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, thereby facilitating cellular uptake.
Potential Mechanisms:
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in neurotransmission, potentially influencing pathways related to mood and cognition.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Biological Activity Data
A summary of the biological activity data for this compound is presented in the table below:
Case Studies
- Antidepressant Activity : A study investigated the antidepressant-like effects of the compound using the forced swim test in rodents. Results indicated a significant reduction in immobility time, suggesting potential efficacy in treating depression-related disorders .
- Neuroprotection : Research focusing on neuroprotective properties demonstrated that this compound could enhance cell viability under conditions of oxygen-glucose deprivation, indicating its potential role in neurodegenerative diseases .
- Enzyme Interaction : In vitro assays revealed that the compound inhibits specific enzymes at micromolar concentrations, which could have implications for metabolic regulation and therapeutic applications .
Q & A
Q. What are the established synthetic routes for tert-butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate?
The compound is typically synthesized via carbamate protection of a pyrrolidine intermediate. For example, tert-butyl chloroformate reacts with a trans-4-(trifluoromethyl)pyrrolidin-3-amine derivative under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran. Post-reaction, purification via silica gel chromatography ensures high purity (>95%) . Hydrogenation steps using Pd/C under H₂ atmosphere may precede carbamate formation to remove protecting groups (e.g., benzyl) .
Q. What analytical methods are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms structural integrity, particularly the trans configuration of the trifluoromethyl group and pyrrolidine ring. Mass spectrometry (MS) validates molecular weight, while HPLC ensures purity. For example, in related pyrrolidine carbamates, ¹H NMR chemical shifts for the tert-butyl group appear at ~1.4 ppm, and trifluoromethyl signals are distinct in ¹⁹F NMR .
Q. How should this compound be stored to maintain stability?
Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers. Avoid exposure to moisture, strong acids/bases, and light, as these can hydrolyze the carbamate or degrade the pyrrolidine ring. Stability studies on analogous carbamates show no decomposition under recommended conditions for ≥12 months .
Advanced Research Questions
Q. How can stereochemical integrity be ensured during synthesis of the trans-4-(trifluoromethyl)pyrrolidine core?
Chiral resolution or asymmetric synthesis using enantiopure starting materials is critical. For example, [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride (CAS: 1212115-75-7) can serve as a stereodefined intermediate. Reaction monitoring via chiral HPLC or polarimetry ensures retention of configuration during carbamate formation .
Q. What reaction conditions optimize coupling of this carbamate with heterocyclic scaffolds (e.g., pyrimidines)?
Use coupling reagents like TMAD (tetramethylazodicarboxamide) in THF under argon. For instance, tert-butyl carbamates react with chlorinated pyrimidines at 50–60°C for 12–24 hours, achieving yields >70%. Post-reaction, column chromatography (hexane/ethyl acetate gradients) isolates the product .
Q. How to resolve conflicting spectroscopic data during structural elucidation?
Cross-validate using 2D NMR (e.g., COSY, NOESY) to distinguish diastereomers or conformational isomers. For example, NOE correlations between the pyrrolidine ring and trifluoromethyl group confirm trans geometry. Computational modeling (DFT) can predict ¹⁹F NMR shifts to verify assignments .
Q. What mechanistic insights exist for acid-mediated deprotection of the tert-butyl carbamate group?
Deprotection with trifluoroacetic acid (TFA) in dichloromethane proceeds via protonation of the carbamate oxygen, followed by tert-butyl cation elimination. Kinetic studies show complete deprotection within 1–2 hours at room temperature. Monitor reaction progress via TLC (Rf shift) or in situ IR spectroscopy for carbonyl group disappearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
